[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine
CAS No.: 1340041-20-4
Cat. No.: VC2697566
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340041-20-4 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(oxan-4-yl)-N-(pyridin-3-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C12H18N2O/c1-2-12(9-13-5-1)10-14-8-11-3-6-15-7-4-11/h1-2,5,9,11,14H,3-4,6-8,10H2 |
| Standard InChI Key | HLVJZMOJRCWHBE-UHFFFAOYSA-N |
| SMILES | C1COCCC1CNCC2=CN=CC=C2 |
| Canonical SMILES | C1COCCC1CNCC2=CN=CC=C2 |
Introduction
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine is an organic compound characterized by the presence of oxane and pyridine functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It serves as a versatile building block in the synthesis of more complex molecules and has been investigated for its biological activity, including antimicrobial and anticancer properties.
Synthesis
The synthesis of [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine typically involves nucleophilic substitution reactions. In these reactions, the oxane derivative acts as a nucleophile, attacking an electrophilic center on the pyridine derivative. The synthesis requires controlled conditions to ensure high yield and purity.
Biological Activity and Applications
Research indicates that [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine may exhibit antimicrobial and anticancer properties, although further studies are needed to elucidate its precise mechanisms and efficacy. Its ability to interact with specific biological targets, such as enzymes or receptors, suggests potential applications in pharmacology.
Mechanism of Action
The mechanism of action for [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine involves its interaction with specific biological targets. The binding modulates their activity, potentially leading to various biological effects. The precise pathways depend on the biological system being studied and the specific application of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume